molecular formula C17H17N3O4S B5196143 N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5196143
M. Wt: 359.4 g/mol
InChI Key: JFMQILGEVQVCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a methoxyphenyl group, and a sulfonyl-methylamino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-cyanophenylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • 4-cyanoacetophenone
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-20(25(22,23)16-9-7-15(24-2)8-10-16)12-17(21)19-14-5-3-13(11-18)4-6-14/h3-10H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMQILGEVQVCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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